molecular formula C14H25Cl2IN2O B1239982 1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride CAS No. 89815-43-0

1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride

Cat. No. B1239982
CAS RN: 89815-43-0
M. Wt: 435.2 g/mol
InChI Key: SXPLHSWEPJPKDJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride is a chemical compound with potential applications in various fields of chemistry and biology. The focus here is on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride often involves conventional methods, with specific focus on achieving high yield and purity. For instance, Harley-Mason and Waterfield (1963) describe the synthesis of related compounds using traditional synthesis techniques (Harley-Mason & Waterfield, 1963).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, the work of Zhu and Qiu (2011) demonstrates the use of X-ray crystallography to determine the structure of similar Schiff bases (Zhu & Qiu, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like 1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride often involve interactions with other organic and inorganic substances. For instance, Gazizov et al. (2006) explore the reactions of related compounds with aminals, demonstrating unique chemical behavior and properties (Gazizov et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the applications of these compounds. The research by Galey et al. (1996) on similar compounds provides insights into their physical characteristics and potential medicinal applications (Galey et al., 1996).

Chemical Properties Analysis

Chemical properties like reactivity, bonding, and interactions with other chemicals are pivotal for the practical application of these compounds. The study by Moore and Kluger (2000) on the decomposition of related compounds offers insights into their chemical behavior and stability (Moore & Kluger, 2000).

Scientific Research Applications

Chemical and Biological Studies

1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride has been explored in various scientific research contexts. A notable study involves its use in the field of cerebral perfusion imaging. In one study, this compound, labeled with iodine 123, demonstrated potential as a brain imaging agent due to its proportional uptake to cerebral blood flow and sufficient retention in the brain for imaging purposes. This makes it useful in the diagnosis and investigation of acute cerebral infarction and other cerebral vascular diseases (Holman et al., 1984).

Coordination Chemistry

The compound has been included in studies related to coordination chemistry, particularly involving uranyl ions. Research has shown its effectiveness in forming uranyl complexes which could have implications in nuclear waste management and related areas (Sopo et al., 2007).

Synthesis and Structural Analysis

There is significant interest in the synthesis and structural analysis of compounds similar to 1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride. Studies have focused on the synthesis of various aminoalkylguanidine derivatives and their potential applications (Tsuji et al., 1967).

Radiopharmaceutical Applications

Research has also been conducted on the potential use of similar compounds in radiopharmaceutical applications. For example, studies involving the targeting of radiopharmaceuticals using multidentate ligands similar to 1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride have shown promising results in efficient liver accumulation and rapid clearance, demonstrating their potential in medical imaging and diagnosis (Mathias et al., 1988).

properties

IUPAC Name

2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23IN2O.2ClH/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3;;/h8-9,18H,5-7,10H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPLHSWEPJPKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426067
Record name 2-({[3-(Dimethylamino)propyl](methyl)amino}methyl)-4-iodo-6-methylphenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N'-Trimethyl-N'-(2-hydroxy-3-methyl-5-iodo-benzyl)-1,3-propandiamine dihydrochloride

CAS RN

89815-43-0
Record name N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089815430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[3-(Dimethylamino)propyl](methyl)amino}methyl)-4-iodo-6-methylphenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N'-TRIMETHYL-N-(2-HYDROXY-5-IODO-3-METHYLBENZYL)-1,3-PROPANEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZCU8ZI7Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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